![molecular formula C11H15N3 B079442 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- CAS No. 13022-80-5](/img/structure/B79442.png)
1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Overview
Description
1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-, also known as 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-, is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82339. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- is a bicyclic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 189.26 g/mol. Its structure features a pyridine ring at the 8-position of the bicyclic system, which significantly influences its chemical behavior and biological interactions.
Property | Value |
---|---|
IUPAC Name | 8-pyridin-4-yl-1,5-diazabicyclo[3.2.1]octane |
CAS Number | 13022-80-5 |
Molecular Weight | 189.26 g/mol |
GHS Classification | Acute Toxic; Irritant |
Antiproliferative Properties
Research indicates that 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of specific tumor cells, making it a candidate for further investigation in oncology applications .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. It is believed to modulate receptor activities and enzyme functions due to its structural similarity to known pharmacophores .
Study on Cancer Cell Lines
A study evaluated the efficacy of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- against several cancer cell lines including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
Synthesis Methods
Several synthetic routes have been developed for producing this compound, which include:
- Cyclization Reactions : Utilizing precursors that undergo cyclization in the presence of suitable catalysts.
- Functionalization : Modifying existing bicyclic structures to introduce the pyridine moiety.
These methods not only facilitate the production of the compound but also allow for variations that can enhance its biological activity .
Comparative Analysis with Similar Compounds
The unique structure of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- differentiates it from other similar compounds in terms of biological activity.
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,5-Diazabicyclo(3.2.1)octane | Bicyclic structure with two nitrogen atoms | Basic properties; used in synthetic applications |
3,8-Diazabicyclo(3.2.1)octane | Similar bicyclic framework but different substituents | Exhibits different biological activities |
4-Pyridinylmethylpiperazine | Contains a piperazine ring | Known for neuroactive properties |
N,N-Dimethyl-1,5-diazabicyclo(3.2.1)octane | Dimethylated version | Enhanced lipophilicity; potential for increased bioavailability |
Scientific Research Applications
Antiproliferative Properties
Research indicates that 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- exhibits significant antiproliferative properties against various cancer cell lines. This suggests potential applications in oncology as a therapeutic agent.
- Mechanism of Action : Studies on the interaction of this compound with biological macromolecules reveal insights into its mechanism of action, which may involve the inhibition of specific receptors or enzymes critical for cancer cell proliferation.
Interaction Studies
The compound's ability to interact with biological targets has been documented in several studies:
- Receptor Binding : Its structural similarity to known pharmacophores enables it to bind effectively to various receptors.
- Enzyme Inhibition : It shows promise as an enzyme inhibitor, which could be leveraged in drug design.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Neuroactive Properties
Another research highlighted the neuroactive properties of related compounds sharing structural similarities with this bicyclic compound. These findings suggest that derivatives of 1,5-Diazabicyclo(3.2.1)octane could be explored for neurological applications.
Properties
IUPAC Name |
8-pyridin-4-yl-1,5-diazabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-6-13-8-9-14(7-1)11(13)10-2-4-12-5-3-10/h2-5,11H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKHJTHQLORZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C2C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156417 | |
Record name | 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-80-5 | |
Record name | 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC82339 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,5-DIAZABICYCLO(3.2.1)OCT-8-YL)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.